molecular formula C15H12N2S B5796370 4-methyl-2-phenylphthalazine-1(2H)-thione

4-methyl-2-phenylphthalazine-1(2H)-thione

Cat. No.: B5796370
M. Wt: 252.3 g/mol
InChI Key: METKZUDDJZUDAQ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylphthalazine-1(2H)-thione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system substituted with a methyl group at the 4-position and a phenyl group at the 2-position, with a thione group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenylphthalazine-1(2H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylhydrazine with 4-methylphthalic anhydride under acidic conditions to form the intermediate 4-methyl-2-phenylphthalazin-1-one. This intermediate is then treated with a sulfurizing agent, such as phosphorus pentasulfide (P2S5), to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylphthalazine-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-phenylphthalazine-1(2H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-phenylphthalazine-1(2H)-thione involves its interaction with molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylphthalazin-1-one: Similar structure but with a carbonyl group instead of a thione group.

    2-Phenylphthalazine: Lacks the methyl group at the 4-position.

    4-Methylphthalazine: Lacks the phenyl group at the 2-position.

Uniqueness

4-Methyl-2-phenylphthalazine-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-2-phenylphthalazine-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-13-9-5-6-10-14(13)15(18)17(16-11)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKZUDDJZUDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=S)C2=CC=CC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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